molecular formula C19H17NO3 B2662527 1-(2-Furyl)-3-(4-phenoxyanilino)-1-propanone CAS No. 724753-95-1

1-(2-Furyl)-3-(4-phenoxyanilino)-1-propanone

Cat. No.: B2662527
CAS No.: 724753-95-1
M. Wt: 307.349
InChI Key: MALVCAKEICAXCK-UHFFFAOYSA-N
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Description

1-(2-Furyl)-3-(4-phenoxyanilino)-1-propanone is an organic compound that features a furan ring and a phenoxyaniline moiety connected via a propanone linker

Preparation Methods

The synthesis of 1-(2-Furyl)-3-(4-phenoxyanilino)-1-propanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-furyl and 4-phenoxyaniline derivatives.

    Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride, to deprotonate the starting materials, followed by a coupling reaction to form the desired product.

    Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. Solvent selection and purification steps are also crucial to ensure the quality of the final product.

Chemical Reactions Analysis

1-(2-Furyl)-3-(4-phenoxyanilino)-1-propanone undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of furan-2,3-dione derivatives.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride, resulting in the formation of corresponding alcohol derivatives.

    Substitution: The phenoxyaniline moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,3-dione derivatives, while reduction may produce alcohol derivatives.

Scientific Research Applications

1-(2-Furyl)-3-(4-phenoxyanilino)-1-propanone has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in biological studies to investigate its interactions with enzymes and receptors, providing insights into its mechanism of action.

    Industrial Applications: In industry, the compound may be used as an intermediate in the synthesis of more complex molecules or as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Furyl)-3-(4-phenoxyanilino)-1-propanone involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and phenoxyaniline moiety contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.

Comparison with Similar Compounds

1-(2-Furyl)-3-(4-phenoxyanilino)-1-propanone can be compared with similar compounds, such as:

    1-(2-Furyl)-3-(4-methoxyanilino)-1-propanone: This compound features a methoxy group instead of a phenoxy group, which may alter its chemical reactivity and biological activity.

    1-(2-Furyl)-3-(4-chloroanilino)-1-propanone: The presence of a chloro group can significantly impact the compound’s electronic properties and its interactions with biological targets.

    1-(2-Furyl)-3-(4-nitroanilino)-1-propanone: The nitro group introduces additional reactivity, making this compound useful in different chemical transformations and biological studies.

Properties

IUPAC Name

1-(furan-2-yl)-3-(4-phenoxyanilino)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c21-18(19-7-4-14-22-19)12-13-20-15-8-10-17(11-9-15)23-16-5-2-1-3-6-16/h1-11,14,20H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MALVCAKEICAXCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NCCC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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